5-Benzyl-6-(4-chlorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
5-Benzyl-6-(4-chlorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-6-(4-chlorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzylamine with benzylamine, followed by cyclization and aromatization . The reaction conditions often require specific catalysts and solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as microwave-assisted reactions and metal-catalyzed reactions are employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-6-(4-chlorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce different functional groups to the quinazoline core .
Scientific Research Applications
5-Benzyl-6-(4-chlorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It has shown promise in the development of new therapeutic drugs for various diseases.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Benzyl-6-(4-chlorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Benzimidazole derivatives: These compounds also have a fused heterocyclic system and exhibit diverse biological activities.
Uniqueness: 5-Benzyl-6-(4-chlorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline stands out due to its specific substituents, which confer unique biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C27H20ClN3 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
5-benzyl-6-(4-chlorophenyl)-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C27H20ClN3/c28-21-16-14-20(15-17-21)27-30(18-19-8-2-1-3-9-19)24-12-6-4-10-22(24)26-29-23-11-5-7-13-25(23)31(26)27/h1-17,27H,18H2 |
InChI Key |
MGROYFGITBLJCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(N3C4=CC=CC=C4N=C3C5=CC=CC=C52)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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